cis-2-Pentene
Overview
Description
cis-2-Pentene: is an organic compound with the molecular formula C5H10 . It is an alkene, characterized by the presence of a carbon-carbon double bond. The “cis” configuration indicates that the two substituents on the double bond are on the same side, which affects the compound’s physical and chemical properties. This compound is a colorless liquid with a distinct odor and is used in various chemical synthesis processes.
Mechanism of Action
Target of Action
cis-2-Pentene, a type of alkene, primarily targets the carbon-carbon double bond in organic compounds . This double bond is a region of high electron density, making it susceptible to attack by electrophiles .
Mode of Action
This compound, like other alkenes, undergoes addition reactions at the site of the carbon-carbon double bond . This is due to the ‘pi’ bond of the double bond being weaker than the ‘sigma’ bond, making it more reactive . The compound can participate in various reactions such as alkylations and additions .
Biochemical Pathways
This compound can act as a substrate during the toluene dioxygenase catalyzed oxidation reaction, which is isolated from Pseudomonas putida F1 . This suggests that it may play a role in certain microbial metabolic pathways.
Pharmacokinetics
It’s known that the compound is insoluble in water , which could impact its absorption, distribution, metabolism, and excretion (ADME) properties
Result of Action
The reactivity of this compound can lead to various outcomes depending on the reaction conditions and the presence of other reactants. For instance, in the presence of a strong oxidizer, it may react vigorously . Reducing agents can react exothermically with this compound to release gaseous hydrogen .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For example, it is highly flammable and reacts vigorously with strong oxidizers . Therefore, the presence of heat or ignition sources could trigger a reaction. Additionally, the compound’s reactivity may be influenced by the presence of other substances in its environment .
Biochemical Analysis
Biochemical Properties
cis-2-Pentene acts as a substrate during the toluene dioxygenase isolated from Pseudomonas putida F1 catalyzed oxidation reaction . This suggests that it interacts with the enzyme toluene dioxygenase, which catalyzes its oxidation.
Molecular Mechanism
The molecular mechanism of this compound primarily involves its role as a substrate in enzymatic reactions. For instance, in the presence of toluene dioxygenase, this compound undergoes oxidation
Temporal Effects in Laboratory Settings
It is known that this compound is a highly flammable compound with a low flash point , indicating that it may degrade rapidly under certain conditions.
Metabolic Pathways
This compound is involved in the metabolic pathway of olefin metathesis
Preparation Methods
Synthetic Routes and Reaction Conditions:
Dehydrohalogenation of 2-Pentyl Halides: One common method to synthesize cis-2-Pentene is through the dehydrohalogenation of 2-pentyl halides using a strong base such as potassium hydroxide in ethanol. The reaction proceeds via an elimination mechanism, resulting in the formation of the double bond.
Partial Hydrogenation of 2-Pentyne: Another method involves the partial hydrogenation of 2-pentyne using a Lindlar catalyst. This selective hydrogenation process converts the triple bond to a double bond, yielding this compound.
Industrial Production Methods: In industrial settings, this compound can be produced through the catalytic cracking of hydrocarbons. This process involves breaking down larger hydrocarbon molecules into smaller ones, including alkenes like this compound, using a catalyst at high temperatures.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: cis-2-Pentene can undergo oxidation reactions to form various products. For example, it can be oxidized to form epoxides using peroxycarboxylic acids such as meta-chloroperoxybenzoic acid.
Reduction: The compound can be reduced to form pentane using hydrogen gas in the presence of a metal catalyst like palladium.
Addition Reactions: this compound readily undergoes addition reactions due to the presence of the double bond. For instance, it can react with halogens like bromine to form dibromoalkanes.
Polymerization: Under certain conditions, this compound can undergo polymerization to form polyalkenes.
Common Reagents and Conditions:
Oxidation: Peroxycarboxylic acids, such as meta-chloroperoxybenzoic acid, in an appropriate solvent like chloroform.
Reduction: Hydrogen gas with a palladium catalyst.
Addition: Halogens like bromine in an inert solvent such as carbon tetrachloride.
Major Products:
Epoxides: from oxidation.
Pentane: from reduction.
Dibromoalkanes: from halogen addition.
Scientific Research Applications
cis-2-Pentene has various applications in scientific research:
Chemistry: It is used as a substrate in studies involving catalytic reactions and mechanisms. For example, it is used to study the adsorption on metal surfaces like palladium.
Biology: this compound is used in enzymatic studies, such as those involving toluene dioxygenase from Pseudomonas putida, to understand enzyme-substrate interactions.
Industry: It is utilized in the production of synthetic rubber and other polymers through polymerization processes.
Comparison with Similar Compounds
trans-2-Pentene: The trans isomer of 2-pentene, where the substituents are on opposite sides of the double bond.
1-Pentene: An isomer with the double bond at the first carbon.
2-Methyl-2-butene: A branched isomer with a similar structure but different substituent arrangement.
Comparison:
cis-2-Pentene vs. trans-2-Pentene: The cis isomer has a higher boiling point due to the dipole moment created by the substituents on the same side, whereas the trans isomer has a lower boiling point due to the lack of a net dipole moment.
This compound vs. 1-Pentene: 1-Pentene has the double bond at the terminal position, making it more reactive in certain addition reactions compared to the internal double bond in this compound.
This compound vs. 2-Methyl-2-butene: The branched structure of 2-Methyl-2-butene results in different physical properties and reactivity compared to the linear structure of this compound.
Properties
IUPAC Name |
(Z)-pent-2-ene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10/c1-3-5-4-2/h3,5H,4H2,1-2H3/b5-3- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMMOXUPEWRXHJS-HYXAFXHYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10 | |
Record name | 2-PENTENE, (Z)- | |
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DSSTOX Substance ID |
DTXSID10891269 | |
Record name | (2Z)-2-Pentene | |
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Molecular Weight |
70.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
2-pentene, (z)- appears as a colorless liquid with a hydrocarbon odor. Usually found as a technical grade consisting of a mixture of isomers. Insoluble in water. Used as a solvent in organic synthesis and as a polymerization inhibitor., Liquid, Colorless liquid; Technical product usually a mixture of isomers; [CAMEO] | |
Record name | 2-PENTENE, (Z)- | |
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Record name | Hydrocarbons, C5-unsatd. | |
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Boiling Point |
36.9 °C | |
Record name | CIS-2-PENTENE | |
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Flash Point |
less than -4 °F (NFPA, 2010), BELOW -4 °F (BELOW -20 °C) (CLOSED CUP) | |
Record name | 2-PENTENE, (Z)- | |
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Record name | CIS-2-PENTENE | |
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Solubility |
In water, 203 mg/l @ 25 °C, Soluble in benzene; miscible in ethanol and ethyl ether | |
Record name | CIS-2-PENTENE | |
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Density |
0.6556 @ 20 °C/4 °C, Density: 0.6503 @ 20 °C/4 °C; 0.5824 @ 80 °C/4 °C; 0.6392 @ 30 °C/4 °C; 0.6170 @ 0 °C/4 °C | |
Record name | CIS-2-PENTENE | |
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Vapor Density |
2.4 (Air= 1) | |
Record name | CIS-2-PENTENE | |
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Vapor Pressure |
495.0 [mmHg], 4.95X10+2 mm Hg @ 25 °C | |
Record name | cis-2-Pentene | |
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Color/Form |
Liquid | |
CAS No. |
627-20-3, 109-68-2, 68956-55-8 | |
Record name | 2-PENTENE, (Z)- | |
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Record name | 2-Pentene | |
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Record name | 2-Pentene, (2Z)- | |
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Melting Point |
-151.4 °C | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of cis-2-pentene?
A1: this compound has the molecular formula C5H10 and a molecular weight of 70.13 g/mol.
Q2: What are the key spectroscopic characteristics of this compound?
A2: While specific spectroscopic data isn't provided in the abstracts, researchers commonly use techniques like gas chromatography-mass spectrometry (GC/MS) [, ] and nuclear magnetic resonance (NMR) spectroscopy [] to characterize and identify this compound. Infrared (IR) spectroscopy [] can also provide valuable information about its functional groups.
Q3: How does the structure of this compound influence its reactivity?
A3: The cis configuration of the double bond in this compound significantly impacts its reactivity. For instance, it exhibits different reactivity compared to trans-2-pentene in polymerization reactions using specific catalysts []. Additionally, studies on the thermal decomposition of poly(sec-amyl methacrylate) suggest that the cis configuration affects the composition ratio of pentene isomers formed during the decomposition process [].
Q4: What is the role of this compound in catalytic reactions, and what are some examples?
A4: this compound can act as both a reactant and a product in various catalytic reactions, including:
- Olefin Metathesis: this compound undergoes metathesis reactions in the presence of tungsten-based catalysts, leading to the formation of other olefins like cis-2-butene and cis-2-hexene [].
- Isomerization: this compound can be isomerized to trans-2-pentene and 1-pentene, a process influenced by catalysts like nickel complexes [, ], and potentially involving radical mechanisms [, ].
- Hydrogenation: this compound can be hydrogenated to form pentane, with the reaction rate being influenced by catalyst choice and reaction conditions [, ].
Q5: How does the presence of other molecules affect the reactivity of this compound?
A5: The reactivity of this compound can be significantly altered by the presence of other molecules, as seen in the following examples:
- Radical Scavengers: In photolysis experiments, hydrogen sulfide acts as a radical scavenger, selectively reacting with alkyl radicals but not with hydrogen atoms that add to the double bond of this compound [].
- Oxygen: Molecular oxygen plays a role in the reaction of oxygen atoms with this compound, leading to the formation of products like acetaldehyde, propanal, methanol, and ethanol [].
- Metal Catalysts and Additives: The presence of heavy metal catalysts like platinum and palladium, along with additives like tin(II) chloride, significantly influences the isomerization and hydrogenation activity and selectivity of this compound [, , ].
Q6: How is computational chemistry used to study this compound?
A6: Researchers utilize computational chemistry to study the interaction of this compound with metal nanoclusters, as demonstrated in a study investigating the hydrogenation of 1-pentyne using palladium nanoclusters []. By calculating binding energies, these simulations provide insights into the activity and selectivity of different-sized palladium nanoclusters towards the adsorption and desorption of this compound and other related molecules.
Q7: What analytical techniques are employed to study reactions involving this compound?
A7: Various analytical techniques are used to study reactions involving this compound, including:
- Gas Chromatography: Used extensively to separate and quantify this compound and other reaction products in various studies, including thermal decomposition, photolysis, and hydrogenation [, , , , , , , ].
- Mass Spectrometry: Often coupled with gas chromatography (GC/MS) for the identification and quantification of reaction products [, , ].
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Employed to analyze the structure of polymers formed using this compound as a monomer and characterize catalyst systems [, ].
Q8: What are the environmental concerns and management strategies related to this compound?
A8: this compound is a volatile organic compound (VOC), and its release into the atmosphere can contribute to air pollution []. Strategies to mitigate its environmental impact include optimizing industrial processes to minimize emissions and implementing proper waste management techniques. Further research on its environmental fate and potential for biodegradation is crucial for developing effective environmental protection strategies.
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